2,6-Diaminopyridine

Descripción general

Descripción

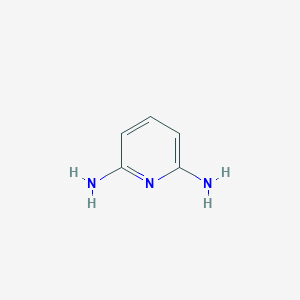

2,6-Diaminopyridine is an organic compound with the chemical formula C₅H₇N₃. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and polymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Diaminopyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with sodium amide in the presence of a phase-transfer catalyst at 180°C. This reaction produces a disodium salt, which is then hydrolyzed to yield this compound. The product can be purified by recrystallization from toluene .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-gravity engineering techniques to enhance mass transfer and reaction efficiency. For example, the polymerization of this compound using an external circulation rotating packed bed has been shown to significantly reduce reaction time and improve conversion rates .

Análisis De Reacciones Químicas

Catalytic Amination

2,6-Diaminopyridine is synthesized via copper-catalyzed amination of 2,6-dichloropyridine under mild conditions (pH 4–8, 80–100°C). The reaction achieves 72% yield with <0.005 mol% residual 2-chloro-6-aminopyridine .

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Copper source |

| Solvent | Aqueous ammonia |

| pH | 4–8 |

| Temperature | 80–100°C |

| Yield | 72% |

Functionalization for Chromophores

DAP reacts with thiazolylazo groups to form 3-[2´-thiazolylazo]-2,6-diaminopyridine (2,6-TADAP), a chromophore for platinum-group metal detection . Under acidic conditions (0.624–4.52 M HClO₄) and elevated temperatures (15–90°C), 2,6-TADAP undergoes structural isomerization to form 3-[N,N-ethyl-met-azo]-2,6-diaminopyridine (2,6-DAPEMA) .

Environmental Sensitivity

2,6-TADAP exhibits instability under variable conditions, leading to irreversible structural changes :

Factors Influencing Stability

| Factor | Effect on Stability |

|---|---|

| Temperature (15–90°C) | Displacement of λ<sub>max</sub> from 550–800 nm → 411.6–502.6 nm |

| Reaction Time (10–80 min) | Spectral band broadening due to decomposition |

| Acidity (pH 2.1–6.4) | Accelerates isomerization to 2,6-DAPEMA |

Mechanism of Isomerization

Decomposition proceeds via acid-catalyzed cleavage of the thiazolylazo group, followed by reductive ethylation. This yields 2,6-DAPEMA, which shows 6× higher molar absorptivity than 2,6-TADAP, enhancing analytical sensitivity .

Metal Complexation

DAP derivatives form stable complexes with transition metals:

Metal-Ligand Interactions

Substituent Effects on Selectivity

Functionalizing DAP’s amine groups modulates metal-ion affinity:

-

Unmodified DAP-Rhodamine (1) : Selective for Fe³⁺ via spirolactam ring opening .

-

Formamide-DAP-Rhodamine (2) : Binds Fe³⁺ and Al³⁺ with K<sub>assoc</sub> = 1.2×10⁴ M⁻¹ (Fe³⁺) and 8.7×10³ M⁻¹ (Al³⁺) .

Spectrophotometric Detection

-

Palladium : 2,6-DAPEMA detects Pd(II) at 502.6 nm with LOD = 0.12 µM .

-

Rhodium : Forms complexes only with 2,6-DAPEMA (λ<sub>max</sub> 480 nm), enabling Rh(III) quantification in mixed matrices .

Fluorimetric Sensing

DAP-coupled rhodamines act as turn-on sensors:

Critical Reaction Conditions

Optimal Parameters for Ligand Use

| Parameter | 2,6-TADAP | 2,6-DAPEMA |

|---|---|---|

| Temperature | <30°C | 60–90°C |

| Reaction Time | <30 min | 40–60 min |

| Acid Concentration | <1 M HClO₄ | 3–4.5 M HClO₄ |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Neurological Applications

2,6-Diaminopyridine has been explored as a treatment for myasthenia gravis, a neuromuscular disorder. It acts as an acetylcholinesterase inhibitor, enhancing neurotransmission at the neuromuscular junction. Clinical studies have shown that DAP can improve muscle strength in patients with this condition, particularly in those who are resistant to conventional therapies .

1.2 Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from DAP have shown activity against a range of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Analytical Chemistry

2.1 Molecular Imprinting

this compound is utilized in the development of molecularly imprinted polymers (MIPs) for selective detection of diaminopyridine derivatives. These MIPs can be used in electrochemical sensors to detect low concentrations of target analytes in complex matrices .

Table 1: Performance of this compound-based Sensors

| Sensor Type | Detection Limit | Analyte Detected |

|---|---|---|

| Electrochemical Sensor | 0.5 µM | This compound |

| Colorimetric Sensor | 1 µM | Metal Ions (Fe³⁺, Al³⁺) |

Material Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for creating novel materials with enhanced properties. For example, DAP can be used to synthesize polyamide fibers with improved thermal stability and mechanical strength .

3.2 Hair Dye Formulations

DAP is also a key ingredient in oxidative hair dye formulations due to its ability to form stable color complexes with various dye precursors. Studies have shown that formulations containing DAP yield vibrant colors while maintaining hair integrity .

Toxicological Studies

4.1 Safety Assessments

Toxicological evaluations indicate that this compound has a moderate toxicity profile when administered orally or dermally. A study conducted on rats established the LD50 between 50-300 mg/kg bw, highlighting the need for careful handling and usage in formulations .

Table 2: Toxicity Profile of this compound

| Route of Administration | LD50 (mg/kg bw) | Observed Effects |

|---|---|---|

| Oral | 50-300 | Salivation, tremors |

| Dermal | Not established | Mild irritation observed |

Case Studies

5.1 Clinical Study on Myasthenia Gravis

A clinical trial involving patients with myasthenia gravis demonstrated that administration of DAP led to significant improvements in muscle strength scores compared to placebo groups. The study highlighted the compound's potential as a therapeutic agent for neuromuscular disorders .

5.2 Development of Antimicrobial Agents

In another study, various derivatives of DAP were synthesized and tested against common bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound .

Mecanismo De Acción

The mechanism of action of 2,6-diaminopyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, in the context of its use in hair dyes, it acts as a coupler in oxidation reactions, forming colored complexes with primary intermediates. In pharmaceutical applications, it can modulate enzyme activity or interact with specific receptors to exert its effects .

Comparación Con Compuestos Similares

2,4-Diaminopyridine: Another derivative of pyridine with amino groups at the 2 and 4 positions.

3,4-Diaminopyridine: Known for its use in the treatment of neuromuscular disorders.

2,6-Dihydroxy-3-phenylpyridine: A compound with hydroxyl groups instead of amino groups at the 2 and 6 positions.

Uniqueness: 2,6-Diaminopyridine is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical properties .

Actividad Biológica

2,6-Diaminopyridine (DAP) is an organic compound with significant biological activity, particularly in pharmacological and biochemical contexts. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is a pyridine derivative characterized by two amino groups at the 2 and 6 positions of the pyridine ring. Its chemical structure can be represented as follows:

This compound is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- Neurotransmitter Modulation : DAP has been shown to enhance the release of acetylcholine at neuromuscular junctions, which can improve muscle function in certain neurological conditions, such as myasthenia gravis .

- Sensitization Effects : Research indicates that DAP acts as a strong sensitizer in dermal applications. A study reported stimulation index (SI) values indicating that concentrations as low as 0.25% w/v can induce sensitization, with an EC3 value derived at 0.09% .

- Cytotoxicity and Mutagenicity : DAP has been tested for mutagenic potential using bacterial strains and mammalian cell lines. The results indicated no significant increase in revertant colonies compared to controls, suggesting low mutagenic risk under specific conditions .

Toxicological Studies

A series of studies have evaluated the toxicity of DAP through various routes of administration:

- Oral Toxicity : In a 90-day repeated oral dose toxicity study on rats, DAP exhibited adverse effects at doses of 10 mg/kg bw/d and higher. Histopathological changes were noted in organs such as the liver and kidneys, although these changes were reversible upon cessation of exposure .

- Dermal Absorption : Evaluations using pig ear skin demonstrated that DAP could penetrate dermal layers, raising concerns about its use in topical formulations .

Case Study 1: Myasthenia Gravis Treatment

A clinical study involving patients with myasthenia gravis showed that administration of DAP led to improved muscle strength and reduced symptoms in some patients. The mechanism was attributed to increased cholinergic activity at the neuromuscular junctions .

Case Study 2: Sensitization Reactions

In a controlled trial assessing skin reactions to DAP-containing products, participants exhibited varying degrees of sensitization based on concentration levels. The findings reinforced the need for careful consideration of formulation concentrations in consumer products .

Table 1: Summary of Biological Activities

Table 2: Toxicity Study Results

| Dose (mg/kg bw/d) | Observed Effects | Recovery Observations |

|---|---|---|

| 3 | No observed adverse effects | N/A |

| 10 | Liver and kidney changes | Reversible upon cessation |

| 30 | Severe histopathological changes | Gradual recovery noted |

Propiedades

IUPAC Name |

pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNQIURBCCNWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25168-43-8 | |

| Record name | Poly(2,6-diaminopyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25168-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0040127 | |

| Record name | 2,6-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly brown solid; [EC: SCCS - Opinion] Light brown, yellow, or off-white powder or flakes; [Alfa Aesar MSDS] | |

| Record name | 2,6-Diaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-86-6 | |

| Record name | 2,6-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diaminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Pyridinediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89AB8CKG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism remains under investigation, research suggests that these derivatives may interfere with early-stage viral fusion by interacting with oligosaccharides within the glycoprotein “spikes” of the viral envelope. [] This interaction could potentially hinder the virus's ability to bind to and invade host cells. []

A: The symmetrical arrangement of three nitrogen lone pairs in 2,6-DAP contributes to its remarkable Lewis base characteristics. [] This feature enables diverse derivatization, particularly the creation of N-acyl derivatives. These derivatives are of significant interest due to their capacity to form hydrogen-bonding motifs and macrocyclic synthetic receptors, relevant in fields like supramolecular chemistry and drug design. [, , , ]

ANone: The molecular formula of 2,6-Diaminopyridine is C5H7N3, and its molecular weight is 109.13 g/mol.

A: Researchers frequently utilize Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry to characterize 2,6-DAP and its derivatives. [, , , , , , ]

A: Incorporating this compound, specifically the derivative bis-pdimethylaminophenyl-2,6-pyridine (S26DAP), into polyimides enhances their solubility in dipolar aprotic solvents compared to traditional aromatic polyimides. [] Additionally, these modified polyimides exhibit high glass transition temperatures (Tg) ranging from 186-209 °C, demonstrating good thermal stability and adhesive properties, making them suitable for applications requiring high-temperature resistance and strong adhesion. []

A: Yes, electrochemically reduced graphene oxide (RGO) acts as an effective catalyst for the polymerization of this compound, yielding poly(this compound) (PDAP). [] The PDAP-RGO composite exhibits notable electroactivity over a wide pH range, extending up to pH 11.0. [] This electrocatalytic property, specifically the reduction of hydrogen peroxide (H2O2) at the PDAP-RGO interface, forms the basis for a glucose sensing platform when glucose oxidase (GOD) is immobilized onto the PDAP-RGO composite. []

A: Yes, quantum chemistry calculations, particularly electron cloud density and zero-point energy analysis, have been employed to investigate the nitration process of this compound and similar nitrogen-containing heterocyclic aromatics. [] These simulations provide insights into the relationship between the ease of nitration and the reactivity of these compounds. []

A: Studies show that N-monoacylated 2,6-diaminopyridines exhibit significant anti-HSV-1 activity, while their N,N′-diacylated counterparts do not. [] This difference suggests that the presence of a free amino group in the 2 or 6 position on the pyridine ring might be crucial for the antiviral activity against HSV-1. [] Further investigations into the specific interactions between these derivatives and viral targets are needed to confirm this hypothesis.

A: Researchers have investigated incorporating this compound onto the surface of silica-coated magnetic iron oxide (Fe3O4) nanoparticles. [] This approach aims to leverage the magnetic properties of the nanoparticles for selective separation and potential targeted delivery. Additionally, the presence of this compound introduces fluorescence properties and responsiveness to specific transition metal ions like copper(II) (Cu2+) and zinc(II) (Zn2+), potentially enabling optical detection and sensing applications. []

A: Flame Atomic Absorption Spectrometry (FAAS) is used to determine the concentration of Cadmium(II) ions following their preconcentration using polyvinyl chloride functionalized with 3-(2-Thiazolylazo)-2,6-diaminopyridine. [] This technique is well-suited for quantifying trace metal ions due to its sensitivity and selectivity.

A: The stability constant of the cobalt complex with 3-(4,5-dimethyl-2-thiazolylazo)-2,6-diaminopyridine was determined using spectrophotometric methods. [] This approach leverages the characteristic absorption spectra of the complex and the free ligand to calculate the equilibrium constant for their formation.

A: The solubility of this compound has been experimentally determined in a range of solvents, including toluene, o-xylene, ethylbenzene, methanol, ethanol, 2-propanol, and sodium hydroxide solutions. [] These studies provide valuable data for understanding its behavior in different solvent environments and for developing processes that require its dissolution or crystallization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.